molecular formula C12H18N2O B3200157 [1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine CAS No. 1017428-45-3

[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine

Cat. No.: B3200157
CAS No.: 1017428-45-3
M. Wt: 206.28 g/mol
InChI Key: IVKRKJIBAHHXRF-UHFFFAOYSA-N
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Description

[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol . Its structure features a pyrrolidine ring, a common motif in medicinal chemistry, substituted with a methanamine group and a 3-methoxyphenyl moiety . While the specific biological activity and mechanism of action for this exact compound are not detailed in the current literature, research into structurally similar pyrrolidine-based compounds provides context for its potential research value. For instance, pyrrolidine derivatives are frequently investigated in drug discovery for their ability to interact with biological targets . Some related compounds have been explored as modulators of chemokine receptor activity, which is relevant for research into inflammatory diseases and other disorders . Furthermore, recent antimicrobial discovery efforts have identified other distinct chemical scaffolds, such as 3-substituted-1H-imidazol-5-yl-1H-indoles, as promising agents against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the ongoing search for new anti-infective compounds . This suggests that this compound could serve as a valuable building block or intermediate for researchers in medicinal chemistry aiming to develop novel therapeutic agents. Its well-defined structure, available via PubChem CID 24275309, makes it a suitable candidate for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(3-methoxyphenyl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-3-11(7-12)14-6-5-10(8-13)9-14/h2-4,7,10H,5-6,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKRKJIBAHHXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis of 1 3 Methoxyphenyl Pyrrolidin 3 Yl Methanamine

Retrosynthetic Analysis and Key Disconnections for the Pyrrolidine (B122466) Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orgairitilibrary.comsemanticscholar.org For [1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine, the primary disconnections are identified at the key bonds that form the core structure.

The most logical disconnections are:

C-N Bond Disconnection: The bond between the pyrrolidine nitrogen and the 3-methoxyphenyl (B12655295) ring. This is a common strategy for N-aryl amines and points to a pyrrolidine precursor and an aryl halide or equivalent, which can be joined via a nucleophilic substitution or a cross-coupling reaction.

C-C Bond Disconnection: The bond connecting the methanamine side chain to the C-3 position of the pyrrolidine ring. This suggests a precursor with a functional group at the C-3 position, such as a nitrile, ester, or amide, that can be converted to the aminomethyl group.

Pyrrolidine Ring Disconnections: The pyrrolidine ring itself can be disconnected in several ways, often leading back to an acyclic precursor that can be cyclized. A common approach involves breaking two C-N bonds, suggesting a 1,4-dihalide and an amine, or a C-C and a C-N bond, pointing towards strategies like 1,3-dipolar cycloaddition.

This analysis leads to three key building blocks: a synthon for the 3-methoxyphenylamine portion, a four-carbon chain with appropriate functional groups to form the pyrrolidine ring, and a precursor for the methanamine side chain.

Development of Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies can be employed for the synthesis of this compound, allowing for flexibility and the potential to create analogues. A convergent synthesis would involve preparing the substituted pyrrolidine and the 3-methoxyphenyl moiety separately before combining them. A divergent approach would involve creating a common intermediate that can be modified to produce the final product and related derivatives.

The formation of the substituted pyrrolidine ring is the cornerstone of the synthesis. Numerous methods exist for constructing this prevalent heterocyclic motif. nih.govnih.gov

1,3-Dipolar Cycloaddition: This is a powerful method for creating five-membered rings. nih.govnih.gov An azomethine ylide can be reacted with a suitable dipolarophile (an alkene) to form the pyrrolidine ring with control over substitution patterns. The required C-3 side chain precursor can be incorporated into either the ylide or the alkene.

Intramolecular Cyclization: An acyclic precursor, such as a suitably substituted amino alcohol or amino halide, can undergo intramolecular cyclization to form the ring. For instance, the intramolecular amination of organoboronates can yield pyrrolidines. organic-chemistry.org

Reductive Amination Cascades: Diols or keto-aldehydes can be reacted with amines in the presence of a reducing agent to form the pyrrolidine ring in a single step. The "borrowing hydrogen" methodology, often catalyzed by iridium complexes, allows for the synthesis of pyrrolidines from primary amines and diols. researchgate.net

Below is a table comparing various strategies for pyrrolidine ring formation.

Method Precursors Key Features Potential Challenges
1,3-Dipolar Cycloaddition Azomethine Ylide, Alkene High control over stereochemistry; versatile for creating polysubstituted rings. researchgate.net Generation of the azomethine ylide can require specific conditions.
Intramolecular Cyclization Acyclic Amino-halides, -alcohols, or -esters Direct formation of the ring; can be highly efficient. Precursor synthesis can be multi-step; potential for competing side reactions.
Reductive Amination Diol/Dicarbonyl, Amine Atom-economical; can be performed as a one-pot reaction. organic-chemistry.org Requires specific catalysts (e.g., Iridium, Ruthenium); substrate scope can be limited.

Once a suitable 3-functionalized pyrrolidine precursor is obtained, the 3-methoxyphenyl group is typically introduced via an N-arylation reaction. The most common and effective method for this transformation is the Buchwald-Hartwig amination.

This palladium-catalyzed cross-coupling reaction involves the reaction of an amine (the pyrrolidine nitrogen) with an aryl halide or triflate (e.g., 3-bromoanisole or 3-chloroanisole). The reaction is highly versatile and tolerates a wide range of functional groups. Key components include a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃).

The final key transformation is the formation of the methanamine (-CH₂NH₂) group at the C-3 position. This is typically achieved by the reduction of a precursor functional group. The choice of precursor influences the required reagents and reaction conditions.

Reduction of a Nitrile: A 3-cyanopyrrolidine intermediate can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (e.g., H₂, Raney Nickel).

Reduction of an Amide: A pyrrolidine-3-carboxamide can be reduced to the amine with LiAlH₄ or other similar hydrides.

Reductive Amination of an Aldehyde: A pyrrolidine-3-carbaldehyde can be converted to the methanamine via reductive amination, reacting it with an ammonia source and a reducing agent like sodium cyanoborohydride (NaBH₃CN).

This table summarizes common methods for this conversion.

Precursor Functional Group Reagent(s) Advantages Disadvantages
Nitrile (-CN) LiAlH₄; H₂/Raney Ni Readily available starting materials for nitrile synthesis. LiAlH₄ is non-selective and requires anhydrous conditions.
Amide (-CONH₂) LiAlH₄; Borane (BH₃) Amides are stable and can be prepared from esters or acids. Requires strong reducing agents.
Ester (-COOR) to Amide 1. NH₃; 2. LiAlH₄ Utilizes common ester intermediates. Two-step process from the ester.

Stereoselective Synthesis of Enantiomers and Diastereomers

The C-3 position of the pyrrolidine ring in the target molecule is a stereocenter. Therefore, controlling the stereochemistry to produce a specific enantiomer is often a critical goal, particularly in medicinal chemistry. mdpi.com This is achieved through asymmetric synthesis.

Two primary strategies are employed for stereoselective synthesis:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthesis to direct the stereochemical outcome of a reaction. researchgate.net For pyrrolidine synthesis, sulfinamides, such as N-tert-butanesulfinamide, are commonly used. acs.org The auxiliary can be attached to the nitrogen or another part of a precursor molecule, directing a key bond-forming step (like a cycloaddition or an alkylation) to occur from a specific face of the molecule. nih.gov After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For pyrrolidine synthesis, this often involves transition metal catalysts (e.g., rhodium, iridium, copper) complexed with chiral ligands. organic-chemistry.org For instance, asymmetric hydrogenation or hydroformylation of a pyrroline precursor can set the stereocenter at C-3. Organocatalysis, using small chiral organic molecules like proline derivatives, is also a powerful tool for the enantioselective synthesis of substituted pyrrolidines, often through asymmetric Michael additions or cycloadditions. researchgate.netmdpi.com

Diastereoselective and Enantioselective Reaction Pathways

The creation of chiral centers in the pyrrolidine ring of this compound necessitates the use of diastereoselective and enantioselective synthetic methods. The pyrrolidine ring in this compound contains a stereocenter at the 3-position, and its control is paramount for producing enantiomerically pure material.

Asymmetric Michael Addition: A common and effective strategy for the enantioselective synthesis of substituted pyrrolidines is the organocatalytic asymmetric Michael addition. This approach could involve the reaction of a nitromethane equivalent with a suitable α,β-unsaturated carbonyl compound, followed by reduction and cyclization. For the synthesis of the target molecule, a potential pathway could start with the Michael addition of nitromethane to a chiral α,β-unsaturated ester or amide derived from 3-methoxycinnamic acid. The use of a chiral catalyst, such as a diarylprolinol silyl ether, can induce high enantioselectivity in the initial carbon-carbon bond-forming step. Subsequent reduction of the nitro group to an amine and the carbonyl group to an alcohol, followed by intramolecular cyclization via activation of the alcohol as a leaving group, would furnish the chiral pyrrolidinone precursor. Further reduction of the amide and installation of the aminomethyl group would lead to the final product.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: Another powerful method for constructing the chiral pyrrolidine ring is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. An azomethine ylide can be generated in situ from an amino acid ester and an aldehyde. For the synthesis of this compound, an azomethine ylide derived from glycine or one of its derivatives could react with an electron-deficient alkene. The presence of a chiral metal catalyst, often based on copper or silver, can effectively control the facial selectivity of the cycloaddition, leading to a highly enantioenriched pyrrolidine product. The resulting cycloadduct would contain the necessary carbon skeleton and nitrogen atom of the pyrrolidine ring, which can then be further functionalized to introduce the 3-aminomethyl group.

Resolution of Racemic Mixtures: In cases where a stereoselective synthesis is not employed from the outset, a racemic mixture of this compound or a key intermediate can be prepared and then resolved. This can be achieved through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid or its derivatives. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salts yields the individual enantiomers.

A summary of potential enantioselective approaches is presented in the table below.

MethodKey TransformationChiral Source/CatalystExpected Outcome
Asymmetric Michael AdditionConjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.Chiral organocatalyst (e.g., diarylprolinol silyl ether)Enantioenriched 3-substituted pyrrolidine precursor.
Catalytic Asymmetric 1,3-Dipolar Cycloaddition[3+2] cycloaddition of an azomethine ylide and an alkene.Chiral metal complex (e.g., Cu(I) or Ag(I) with a chiral ligand)Highly substituted and enantioenriched pyrrolidine ring.
Resolution of Racemic MixtureSeparation of enantiomers via diastereomeric salt formation.Chiral resolving agent (e.g., tartaric acid)Separation of (R)- and (S)-enantiomers.

Optimization of Reaction Conditions and Process Efficiency in Laboratory Scale

The optimization of reaction conditions is a critical step in developing a practical and efficient laboratory-scale synthesis of this compound. This process involves systematically varying reaction parameters to maximize yield, minimize reaction times, and ensure high purity of the final product.

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. A range of solvents with varying polarities and coordinating abilities should be screened. For instance, in a Michael addition, polar aprotic solvents like DMF or DMSO might be suitable, while in a catalytic hydrogenation step, protic solvents like methanol or ethanol are often preferred.

Temperature: Reaction temperature plays a crucial role in both kinetics and thermodynamics. While higher temperatures can accelerate reactions, they may also lead to the formation of undesired byproducts or decomposition of sensitive intermediates. A temperature profile for each step should be established to find the optimal balance.

Catalyst Loading: In catalytic reactions, the amount of catalyst used can affect both the reaction rate and the cost of the synthesis. Optimization studies aim to find the lowest effective catalyst loading that provides a satisfactory reaction rate and yield.

Reagent Stoichiometry: The molar ratio of reactants can influence the outcome of a reaction. Fine-tuning the stoichiometry can help to drive the reaction to completion and minimize the formation of impurities arising from side reactions.

pH: For reactions involving acidic or basic intermediates or catalysts, controlling the pH of the reaction mixture is essential for maintaining reactivity and stability.

The following table provides a hypothetical example of an optimization study for a key synthetic step, such as the reductive amination to form the 1-(3-methoxyphenyl) group.

EntryReducing AgentSolventTemperature (°C)Yield (%)
1Sodium triacetoxyborohydrideDCE2575
2Sodium cyanoborohydrideMeOH2568
3Sodium triacetoxyborohydrideTHF2570
4Sodium triacetoxyborohydrideDCE5085
5Sodium triacetoxyborohydrideDCE060

This data suggests that using sodium triacetoxyborohydride in DCE at 50 °C provides the optimal yield for this hypothetical transformation.

Synthesis of Isotopically Labeled Analogs for Mechanistic Studies

The synthesis of isotopically labeled analogs of this compound is essential for conducting mechanistic studies, such as in vitro and in vivo metabolic profiling and receptor binding assays. nih.gov Stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are commonly incorporated into the molecule.

Strategies for Isotopic Labeling:

The introduction of an isotopic label is typically planned in the later stages of the synthesis to maximize the incorporation of the expensive labeled reagent.

Deuterium Labeling (²H): Deuterium labels can be introduced by using deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), during reduction steps. For example, the reduction of a nitrile or an ester precursor to the aminomethyl group at the 3-position could be achieved with a deuterated hydride source to label the methylene bridge.

Carbon-13 Labeling (¹³C): A ¹³C label can be incorporated by using a ¹³C-labeled starting material. For instance, ¹³C-labeled nitromethane could be used in a Michael addition reaction, which would result in a ¹³C label in the carbon backbone of the pyrrolidine ring. Alternatively, a ¹³C-labeled Grignard reagent or organolithium reagent could be used to introduce the label at a specific position.

Nitrogen-15 Labeling (¹⁵N): ¹⁵N labeling can be achieved by using a ¹⁵N-labeled source of nitrogen, such as ¹⁵N-ammonia or a ¹⁵N-labeled amine, in amination reactions. For example, the introduction of the aminomethyl group could be performed using ¹⁵N-labeled phthalimide in a Gabriel synthesis-type approach.

The choice of the labeling position depends on the specific goals of the mechanistic study. For metabolic studies, labels are often placed at sites susceptible to metabolism to track the formation of metabolites.

IsotopeLabeled Reagent ExamplePotential Labeled Position
²HSodium borodeuterideMethylene group of the aminomethyl substituent at the 3-position.
¹³C¹³C-NitromethaneCarbon atom of the aminomethyl group or within the pyrrolidine ring.
¹⁵N¹⁵N-AmmoniaNitrogen atom of the aminomethyl group.

Structural Modifications and Structure Activity Relationship Sar Studies of 1 3 Methoxyphenyl Pyrrolidin 3 Yl Methanamine Derivatives

Design Principles for Analog Generation and Chemical Space Exploration

The design of analogs of [1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine is guided by established medicinal chemistry principles aimed at exploring the chemical space around the lead compound. The primary goals are to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include rigidification or introduction of flexibility to probe conformational requirements, modification of functional groups to alter polarity and hydrogen bonding capacity, and the use of bioisosteric replacements to improve metabolic stability or other drug-like properties.

Computational modeling and chemoinformatic tools are often employed to guide the selection of modifications. By mapping the electrostatic potential and steric features of the parent compound, researchers can hypothesize which changes are likely to lead to improved interactions with a biological target. This rational design approach, coupled with combinatorial chemistry techniques, allows for the efficient generation of focused libraries of analogs to systematically probe the SAR.

Systematic Variations of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring serves as a central scaffold, and its substitution pattern and size are critical determinants of biological activity.

Substituent Effects at the 3-Position (e.g., amine derivatization, bioisosteric replacements)

The primary amine of the methanamine group at the 3-position is a key interaction point and a common site for modification. Derivatization of this amine to secondary or tertiary amines, or its conversion to amides, sulfonamides, or ureas, can significantly impact activity. These changes alter the basicity, hydrogen bonding capacity, and steric bulk at this position.

Bioisosteric replacement of the aminomethyl group is another important strategy. For instance, replacing the amine with a hydroxyl group, a small alkyl group, or a cyano group can probe the necessity of the basic nitrogen for activity. Furthermore, heterocycles such as oxadiazoles (B1248032) or triazoles can be employed as bioisosteres for the amide bond, which can be formed from the primary amine, potentially improving metabolic stability and pharmacokinetic profiles.

Modification Rationale Potential Impact
N-alkylationExplore steric tolerance and impact of basicity.Altered receptor affinity and selectivity.
Acylation/SulfonylationIntroduce hydrogen bond acceptors and alter polarity.Modified binding interactions and solubility.
Bioisosteric ReplacementProbe the importance of the nitrogen atom and its basicity.Changes in potency, selectivity, and metabolic stability.

Ring Size Variations (e.g., azetidine (B1206935), piperidine (B6355638) analogs)

Altering the size of the saturated nitrogen-containing ring from a five-membered pyrrolidine to a four-membered azetidine or a six-membered piperidine can have profound effects on the conformational flexibility and the spatial orientation of the substituents.

The smaller, more constrained azetidine ring can lock the molecule into a specific conformation, which may be beneficial if it aligns with the receptor's binding pocket. Conversely, the larger and more flexible piperidine ring offers a different set of accessible conformations. Studies on related scaffolds have shown that replacing a pyrrolidine with a piperidine can be well-tolerated and in some cases lead to improved activity. umn.edu The optimal ring size is often target-dependent and provides valuable information about the topology of the binding site.

Analog Ring Size Conformational Flexibility
Azetidine4-memberedReduced
Pyrrolidine5-memberedModerate
Piperidine6-memberedIncreased

Exploration of Substituents on the 3-Methoxyphenyl (B12655295) Moiety

The 3-methoxyphenyl group plays a crucial role in the interaction of these compounds with their biological targets, likely through aromatic and hydrophobic interactions.

Positional Isomers and Alkoxy Group Modifications

The position of the methoxy (B1213986) group on the phenyl ring is a critical determinant of activity. Moving the methoxy group from the meta (3-position) to the ortho (2-position) or para (4-position) can significantly alter the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity. Studies on other classes of compounds have demonstrated that the position of a methoxy group can have a substantial effect on biological properties. nih.gov

Furthermore, modification of the alkoxy group itself, for example, by extending the alkyl chain (e.g., ethoxy, propoxy) or introducing branching, can probe the size and nature of the hydrophobic pocket in the target protein. Complete removal of the methoxy group to a simple phenyl or its replacement with a hydroxyl group can also provide crucial SAR information regarding the importance of the hydrogen bond accepting capacity of the ether oxygen.

Halogenation and Other Aromatic Substitutions

Introducing halogen atoms (F, Cl, Br, I) onto the phenyl ring is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability. Halogenation can alter the pKa of nearby functional groups and introduce new points of interaction, such as halogen bonding. The position and nature of the halogen can have a significant impact on activity. For instance, in some series of compounds, iodination has been shown to confer a greater enhancement of antagonist activity compared to bromination or chlorination. nih.gov

Conformational Analysis and Stereochemical Influence on Activity

The three-dimensional arrangement of a molecule is crucial for its interaction with biological targets. For derivatives of this compound, the conformational flexibility of the pyrrolidine ring and the stereochemistry at its chiral centers are key determinants of their biological activity. The pyrrolidine ring is not planar and typically adopts a puckered conformation, often described as an "envelope" or "twist" form. beilstein-journals.org This puckering can be influenced by the nature and position of substituents on the ring. nih.govnih.gov

The stereochemistry of the substituents also plays a critical role in determining the biological activity of these compounds. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit different pharmacological and toxicological profiles. nih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. nih.gov For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. nih.gov The synthesis of stereochemically pure pyrrolidine derivatives is therefore a significant area of research, with methods like catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides being employed to control the stereochemical outcome. rsc.org

Table 1: Factors Influencing Pyrrolidine Ring Conformation

FactorDescriptionInfluence on Conformation
Ring Puckering The non-planar nature of the pyrrolidine ring leads to "envelope" or "twist" conformations.Determines the spatial orientation of substituents.
Substituent Position The location of substituents on the pyrrolidine ring (e.g., C3, C4).Affects the stability of different puckered forms.
Stereochemistry The three-dimensional arrangement of atoms (R/S configuration) at chiral centers.Can lead to different biological activities between stereoisomers.
Steric Effects The spatial arrangement of atoms and the repulsion between electron clouds.Bulky substituents tend to adopt positions that minimize steric hindrance, influencing the ring's pucker. nih.gov
Electronic Effects The influence of a substituent's electronegativity on the electron distribution in the ring.Can favor specific conformations through stereoelectronic interactions. nih.gov

Establishment of Key Pharmacophoric Elements and Receptor Interactions

A pharmacophore is a set of steric and electronic features that is necessary for a molecule to interact with a specific biological target and elicit a biological response. For derivatives of this compound, which are often investigated for their activity at opioid receptors, several key pharmacophoric elements have been proposed based on studies of related compounds.

Research on mu-opioid receptor ligands with a pyrrolidine scaffold has highlighted the importance of several structural features for binding and activity. researchgate.netebi.ac.uk These typically include:

A basic nitrogen atom: The nitrogen within the pyrrolidine ring is generally protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This cationic center is believed to form a crucial ionic interaction with a negatively charged amino acid residue (such as aspartic acid) in the binding pocket of the opioid receptor.

Aromatic ring: The 3-methoxyphenyl group provides a hydrophobic region that can engage in van der Waals and pi-pi stacking interactions with aromatic amino acid residues (like tyrosine or phenylalanine) within the receptor. The position of the methoxy group on the phenyl ring can also influence receptor affinity and selectivity.

Appropriate spatial arrangement: The relative orientation of the basic nitrogen, the aromatic ring, and other functional groups is critical for optimal receptor binding. The conformation of the pyrrolidine ring plays a vital role in positioning these pharmacophoric elements correctly within the receptor's binding pocket.

Molecular modeling and structure-activity relationship studies of related opioid ligands have helped to refine these pharmacophore models. For instance, the distance between the cationic nitrogen and the center of the aromatic ring is often a critical parameter for high-affinity binding. Furthermore, the presence of polar groups on a benzyl (B1604629) substituent on the pyrrolidine ring has been shown to enhance mu-opioid receptor binding, suggesting the importance of hydrogen-bonding interactions. ebi.ac.uk

Table 2: Key Pharmacophoric Elements for Mu-Opioid Receptor Activity

Pharmacophoric FeaturePutative Interaction with Receptor
Cationic Amine Ionic interaction with an anionic residue (e.g., Aspartic Acid).
Aromatic Ring Hydrophobic and pi-pi stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine).
Hydrogen Bond Donor/Acceptor Hydrogen bonding with polar amino acid residues. ebi.ac.uk
Hydrophobic Regions Van der Waals interactions with hydrophobic pockets of the receptor.

Preclinical Chemical Biology and Pharmacological Investigation of 1 3 Methoxyphenyl Pyrrolidin 3 Yl Methanamine in Research Models

In Vitro Receptor Binding Affinity and Selectivity Profiling

Comprehensive searches of publicly available scientific literature and databases did not yield specific data regarding the in vitro receptor binding affinity and selectivity profile of [1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine.

Assessment of G-Protein Coupled Receptor (GPCR) Interactions (e.g., Dopamine (B1211576) Receptors, Serotonin Receptors)

No specific information was found concerning the interaction of this compound with G-Protein Coupled Receptors, including dopamine and serotonin receptors.

Evaluation of Enzyme Inhibition/Activation Profiles (e.g., PARP, NAPE-PLD, FTO, ROCK, Aminopeptidase)

There is no available data from research models detailing the effects of this compound on the activity of enzymes such as PARP, NAPE-PLD, FTO, ROCK, or Aminopeptidase.

Ligand Competition Binding Assays for Target Affinity

Information from ligand competition binding assays, which would determine the target affinity of this compound, is not available in the public domain. Consequently, a data table for binding affinities (Ki or IC50 values) cannot be provided.

Cellular Functional Assays and Target Engagement Studies

No specific results from cellular functional assays or target engagement studies for this compound have been reported in the searched scientific literature.

Reporter Gene Assays and Signal Transduction Pathway Modulation (e.g., ERK1/2 phosphorylation)

There are no available studies that utilize reporter gene assays to investigate the activity of this compound. Furthermore, its potential to modulate signal transduction pathways, such as through the phosphorylation of ERK1/2, has not been documented.

Enzyme Activity Assays in Cellular Lysates

No data could be located from enzyme activity assays conducted in cellular lysates to assess the impact of this compound. Therefore, a data table summarizing such findings cannot be constructed.

Mechanistic Studies of Cellular Response

Detailed mechanistic studies elucidating the cellular response to this compound are not available in the current body of scientific literature. Such studies are crucial in preclinical research to understand how a compound exerts its effects at a molecular level. Typically, these investigations would involve a variety of assays to identify the cellular pathways modulated by the compound. Techniques often include gene expression analysis, proteomics, and specific functional assays tailored to the presumed target of the compound. Without experimental data, the specific cellular mechanisms of this compound remain uncharacterized.

Cellular Viability Assessments in Target Engagement Studies

There is no publicly available data on cellular viability assessments for this compound within the context of target engagement studies. Cellular viability assays are fundamental in determining if a compound's interaction with its intended target results in cytotoxic or cytostatic effects. These assessments are often performed in parallel with target engagement studies to confirm that the observed target modulation is not a consequence of general cellular toxicity. Common methods for assessing cell viability include assays that measure metabolic activity (e.g., MTT or MTS assays), cell membrane integrity, or ATP content.

In Vitro Metabolic Stability in Research Models

The metabolic stability of a compound is a critical parameter evaluated during preclinical development, as it influences the compound's half-life and oral bioavailability. These studies are typically conducted using in vitro systems derived from liver tissues, the primary site of drug metabolism.

Evaluation in Hepatic Microsomes (e.g., Human, Rat, Mouse Liver Microsomes)

Specific data on the metabolic stability of this compound in human, rat, or mouse liver microsomes is not documented in the available literature. Hepatic microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. In a typical microsomal stability assay, the test compound is incubated with liver microsomes and necessary cofactors (like NADPH), and the disappearance of the parent compound is monitored over time by analytical methods such as LC-MS/MS. The results are usually reported as the half-life (t½) and intrinsic clearance (CLint) of the compound.

Below is an illustrative table template for how such data would be presented:

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available

Stability in Isolated Hepatocytes

No information regarding the stability of this compound in isolated hepatocytes has been published. Isolated hepatocytes represent a more comprehensive in vitro model than microsomes as they contain both Phase I and Phase II metabolic enzymes, as well as active transporter systems. Stability assays in hepatocytes provide a more complete picture of a compound's metabolic fate in the liver. Similar to microsomal assays, the rate of disappearance of the parent compound is measured over time to determine its metabolic stability.

An example of how data from hepatocyte stability assays would be tabulated is provided below:

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
HumanData not availableData not available
RatData not availableData not available

Identification of Major Metabolic Pathways and Metabolites in In Vitro Systems

There are no published studies identifying the major metabolic pathways or the resulting metabolites of this compound from in vitro systems. The identification of metabolites is a critical step in understanding a compound's potential for forming active or toxic byproducts. This process typically involves incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry to identify the structures of the metabolites formed. Common metabolic pathways include oxidation, hydroxylation, demethylation, and glucuronidation.

A representative table for summarizing metabolite identification data is shown below:

In Vitro SystemMajor MetabolitesProposed Metabolic Pathway
Human Liver MicrosomesData not availableData not available
Rat HepatocytesData not availableData not available

Preliminary In Vivo Pharmacodynamic Studies in Animal Models

A search of the scientific literature did not uncover any preliminary in vivo pharmacodynamic studies for this compound in animal models. Pharmacodynamic studies are designed to investigate the physiological and biochemical effects of a drug on the body. These studies are essential to establish a compound's mechanism of action and to determine its therapeutic potential in a living organism. Such studies would typically involve administering the compound to animal models of a specific disease and measuring relevant biological endpoints to assess its efficacy.

Behavioral Assays to Correlate with Target Modulation (e.g., forced swim test)

No publicly available research data could be located for this compound in the context of the forced swim test or other behavioral assays used to assess potential antidepressant-like or related neurological activity.

Biomarker Modulation and Efficacy in Preclinical Disease Models

There is no information in the public scientific literature detailing the modulation of any biological markers or the efficacy of this compound in any preclinical models of disease.

Computational Chemistry and Theoretical Studies on 1 3 Methoxyphenyl Pyrrolidin 3 Yl Methanamine

Molecular Docking Simulations and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as [1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine, might interact with a biological target at the molecular level.

Ligand-Protein Interaction Analysis with Identified Targets

While specific docking studies for this compound are not readily found, research on similar pyrrolidine-containing molecules demonstrates the utility of this approach. For instance, in silico screening of 3,4-disubstituted pyrrolidine (B122466) sulfonamides identified potential drug candidates for schizophrenia by modeling their interactions with the dopamine (B1211576) transporter (DAT) protein. bohrium.com Such studies reveal various types of chemical bonds that can form between the ligand and the protein's active site. bohrium.com

For this compound, a hypothetical ligand-protein interaction analysis would involve docking the compound into the binding site of a relevant target, such as a G-protein coupled receptor or an enzyme implicated in a particular disease state. The analysis would then identify potential interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. The methoxyphenyl group could engage in hydrophobic interactions, while the primary amine of the methanamine group and the nitrogen in the pyrrolidine ring could act as hydrogen bond donors or acceptors.

Identification of Key Active Site Residues for Ligand Binding

The identification of key active site residues is a critical outcome of molecular docking simulations. These are the amino acids in the protein's binding pocket that form crucial interactions with the ligand, anchoring it in place and contributing to its binding affinity. For example, in a study of 3,4-disubstituted pyrrolidine sulfonamides with the dopamine transporter, key interactions were observed with residues such as TYR 124, ASP 475, GLU 480, ALA 479, and VAL 120. bohrium.com

In a hypothetical docking of this compound, one might expect the aromatic ring of a phenylalanine or tyrosine residue in the active site to form a π-π stacking interaction with the methoxyphenyl ring of the ligand. Similarly, polar residues like serine or threonine could form hydrogen bonds with the amine groups of the ligand.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of ligand-protein interactions than static docking models. MD simulations can confirm the stability of a ligand within a binding site and reveal conformational changes in both the ligand and the protein upon binding.

For a compound like this compound, an MD simulation of its complex with a target protein would be initiated after a docking study. The simulation would track the movements of all atoms in the system over a period of nanoseconds. Analysis of the simulation trajectory would reveal the stability of the initial binding pose and the persistence of key interactions identified in the docking study. This technique was used to confirm the stability of the interaction between a selected pyrrolidine sulfonamide and the dopamine transporter protein over a 100-nanosecond simulation. bohrium.com

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. These calculations can predict a molecule's electronic structure, reactivity, and spectroscopic properties.

For this compound, DFT calculations could be employed to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Furthermore, QM methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm the molecule's structure. Such calculations have been performed for substituted pyrrolidinones to investigate their electronic properties. arabjchem.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Prioritization

In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic properties. Key parameters for compounds targeting the central nervous system (CNS) include the CNS Multiparameter Optimization (MPO) score and blood-brain barrier (BBB) permeability.

The CNS MPO score is a desirability index calculated from six key physicochemical properties: calculated octanol-water partition coefficient (ClogP), calculated distribution coefficient at pH 7.4 (ClogD), molecular weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (HBD), and the pKa of the most basic center. acs.orgoptibrium.com A score of ≥ 4 is generally considered desirable for a CNS drug candidate. lifechemicals.comresearchgate.net

PropertyDesirable Range for High CNS MPO Score
ClogP < 5
ClogD (pH 7.4) 1 - 4
Molecular Weight (MW) ≤ 400 g/mol
TPSA < 90 Ų
Hydrogen Bond Donors (HBD) ≤ 3
pKa (most basic) < 10

This table outlines the generally accepted desirable ranges for physicochemical properties to achieve a high CNS MPO score.

Blood-brain barrier permeability is another crucial factor for CNS-active compounds. Various in silico models, including those based on artificial neural networks, are used to predict a compound's ability to cross the BBB. acs.org These models typically use molecular descriptors related to size, polarity, and hydrogen bonding capacity to make predictions. nih.gov For a compound to passively diffuse across the BBB, it generally needs to be small and lipophilic. frontiersin.org

Cheminformatics-Guided Chemical Space Exploration and De Novo Design of Novel Analogs

Cheminformatics utilizes computational methods to analyze and navigate the vast landscape of chemical structures. This approach can be used to explore the chemical space around a lead compound like this compound to identify novel analogs with improved properties. The pyrrolidine scaffold is recognized as a versatile component in drug discovery, offering a three-dimensional structure that can be modified to enhance druggability. nih.govresearchgate.net

De novo design algorithms can generate entirely new molecules with desired characteristics, such as high binding affinity for a specific target and favorable ADME properties. alliedacademies.org Starting with the this compound scaffold, these programs could suggest modifications to the methoxyphenyl ring, the pyrrolidine ring, or the methanamine side chain to optimize its biological activity and pharmacokinetic profile.

Advanced Analytical Techniques for Characterization and Quantification in Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Elucidation

High-Resolution Mass Spectrometry is an indispensable tool for the unequivocal identification of [1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine. Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement of the parent ion, typically to within 5 parts per million (ppm), which allows for the determination of its elemental composition. For this compound (C₁₃H₂₀N₂O), the expected exact mass of its protonated form [M+H]⁺ can be calculated and compared against the experimental value, serving as a primary confirmation of its identity.

Structural elucidation is further accomplished through tandem mass spectrometry (MS/MS) experiments. In this technique, the parent ion is isolated, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure, providing a veritable fingerprint. Key fragmentation pathways for this compound would likely involve cleavage at the benzylic position, fragmentation of the pyrrolidine (B122466) ring, and loss of the methoxy (B1213986) group, helping to piece together the molecular structure.

Table 1: Theoretical HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₂₀N₂O
Monoisotopic Mass 220.15756 g/mol
Theoretical [M+H]⁺ 221.16484

| Theoretical [M+Na]⁺ | 243.14679 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is paramount for determining the precise atomic connectivity and stereochemistry of this compound. It provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Shows the number of unique carbon environments in the molecule.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within a spin system. sdsu.eduyoutube.com For instance, it would show correlations between the protons on the pyrrolidine ring and the adjacent aminomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of which protons are attached to which carbons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is crucial for connecting different fragments of the molecule, such as linking the methoxyphenyl ring protons to the carbons of the pyrrolidine ring across the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly vital for determining the stereochemistry and preferred conformation of the molecule, for instance, the relative orientation of the substituents on the chiral centers of the pyrrolidine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
Methoxyphenyl-H 6.7 - 7.2 112 - 129 C=O, Ar-C
Methoxyphenyl-C - 112 - 160 Ar-H, OCH₃-H
OCH₃ ~3.8 ~55 Ar-C
Pyrrolidine-H 1.8 - 3.5 - Pyrrolidine-C, CH₂N-C
Pyrrolidine-C - 25 - 60 Pyrrolidine-H, Ar-H
CH₂NH₂ ~2.9 ~45 Pyrrolidine-C, Pyrrolidine-H
NH₂ Broad - -

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Chromatographic Methods for Purification and Quantification in Research Samples

Chromatography is essential for isolating this compound from reaction mixtures and for quantifying its concentration in various research samples.

HPLC is a cornerstone technique for both the purification and purity analysis of the compound.

Preparative HPLC: Used to isolate the compound in high purity from crude synthetic mixtures. Larger columns and higher flow rates are employed to handle greater quantities of material.

Analytical HPLC: Used to determine the purity of a sample with high accuracy. A common method is reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid). The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical Analytical HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm

| Expected Retention Time | Dependent on exact conditions, typically 5-10 min |

To understand how the compound behaves in a biological system, UPLC-MS is the method of choice. nih.gov UPLC uses smaller particle-size columns than HPLC, resulting in faster and more efficient separations. researchgate.net Coupling this separation power with a mass spectrometer allows for the sensitive detection and identification of the parent compound and its metabolites in complex biological matrices like plasma or liver microsome incubations.

Metabolic stability assays determine the rate at which the compound is broken down by metabolic enzymes. researchgate.net Metabolite identification studies focus on elucidating the structure of the resulting breakdown products. nih.gov Common metabolic pathways for a compound like this could include O-demethylation of the methoxy group, hydroxylation of the aromatic ring, or oxidation of the pyrrolidine ring. researchgate.net

Chiral Chromatography for Enantiomeric Purity and Diastereomeric Ratio Determination

This compound possesses at least one stereocenter (at the 3-position of the pyrrolidine ring), meaning it can exist as enantiomers. Chiral chromatography is a specialized form of HPLC designed to separate these mirror-image isomers. nih.govgcms.cz This is critical as different enantiomers can have distinct biological activities.

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different speeds. nih.gov Polysaccharide-based CSPs are commonly used for this purpose. This technique allows for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample, as well as the diastereomeric ratio if multiple stereocenters are present. nih.govtesisenred.net

Table 4: Example Chiral HPLC Method Parameters

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm

| Purpose | To separate (R) and (S) enantiomers and determine their relative ratio. |

X-Ray Crystallography of this compound or Ligand-Protein Complexes for Structural Insights

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound or its complexes with proteins were found.

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance of interest. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing this pattern, scientists can deduce the positions of individual atoms and the bonds between them, providing a detailed molecular structure.

In the context of medicinal chemistry and drug discovery, X-ray crystallography is invaluable for several reasons:

Structural Elucidation: It provides unambiguous proof of the chemical structure of a newly synthesized compound, confirming its atomic connectivity and stereochemistry.

Conformational Analysis: The technique reveals the preferred conformation of the molecule in the solid state, which can offer insights into its shape in biological systems.

Ligand-Protein Interactions: When a crystal of a protein in complex with a ligand (such as this compound) is analyzed, the resulting structure can illuminate the specific interactions between the ligand and the protein's binding site. This information is crucial for understanding the mechanism of action and for designing more potent and selective molecules.

Despite the utility of this technique, obtaining suitable single crystals for X-ray diffraction can be a significant challenge. The process requires a pure substance that can be crystallized into a well-ordered lattice, which is not always feasible for all compounds.

While crystallographic data exists for structurally related molecules containing either a methoxyphenyl group or a pyrrolidine moiety, this information is not directly applicable to this compound. The specific arrangement of functional groups in this compound dictates its unique crystal packing and potential interactions with biological targets.

Therefore, without experimental crystallographic data for this compound, a detailed analysis of its solid-state structure or its binding mode within a protein active site remains speculative. Future research that successfully yields single crystals of this compound, either in its free form or as a complex, would be necessary to provide the structural insights discussed above.

Future Directions and Emerging Research Avenues for 1 3 Methoxyphenyl Pyrrolidin 3 Yl Methanamine

Engineering the Next Wave: Analogs with Enhanced Receptor Selectivity and Potency

The development of next-generation analogs of [1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine is a primary focus of ongoing research. The goal is to refine the molecule's interaction with its biological targets, thereby increasing its efficacy and minimizing off-target effects. Medicinal chemists are employing a variety of strategies to achieve this, primarily centered on systematic modifications of the compound's core structure.

The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is a key feature of this compound and is widely utilized in medicinal chemistry for its ability to explore pharmacophore space effectively due to its three-dimensional nature. nih.gov The stereochemistry of the substituents on this ring can significantly influence biological activity, offering a rich area for investigation. nih.gov

Key structural modifications being explored include:

Substitution on the Phenyl Ring: Altering the position and nature of substituents on the 3-methoxyphenyl (B12655295) group can modulate receptor affinity and selectivity. For example, the introduction of different functional groups could enhance binding to specific receptor subtypes.

Modification of the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring itself can influence the compound's conformational preferences, potentially leading to a more favorable interaction with the target protein.

Alterations to the Methanamine Side Chain: Modifications to the length and branching of the methanamine side chain can impact the compound's interaction with the binding pocket of its target.

These systematic structural changes, guided by structure-activity relationship (SAR) studies, are crucial for optimizing the pharmacological profile of this class of compounds. The insights gained from these studies will be instrumental in designing analogs with superior therapeutic properties. For instance, derivatives of similar pyrrolidine-containing compounds have been identified as potent and functionally active antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1), demonstrating the potential for this scaffold to be adapted for various targets. nih.gov

Beyond the Horizon: Uncovering Novel Biological Targets and Therapeutic Applications

While the initial therapeutic focus for this compound may be established, a significant avenue of future research lies in the exploration of novel biological targets and, consequently, new therapeutic hypotheses. The versatility of the pyrrolidine scaffold suggests that this compound and its derivatives could have applications across a range of diseases. nih.gov

The amine and pyrrolidine functionalities allow for straightforward derivatization, facilitating the creation of compound libraries for screening against a wide array of biological targets. myskinrecipes.com This approach could uncover unexpected activities and open up new therapeutic avenues. For example, the pyrrolidine scaffold is a component of drugs used in treating a variety of conditions, including those affecting the central nervous system. myskinrecipes.com

Potential areas for exploration include:

Neurological Disorders: Given the prevalence of the pyrrolidine motif in CNS-active agents, investigating the effects of this compound on various neurotransmitter receptors and transporters is a logical step.

Oncology: The role of specific signaling pathways in cancer progression is well-established. Screening this compound and its analogs for activity against kinases and other key proteins in cancer signaling could yield promising results. myskinrecipes.com

Inflammatory Diseases: Many inflammatory processes are mediated by specific receptor-ligand interactions. Exploring the potential of this compound to modulate these pathways could lead to new anti-inflammatory agents.

The Digital Catalyst: Integrating Artificial Intelligence and Machine Learning in Chemical Discovery

AI and ML can be applied at various stages of the drug discovery pipeline:

Lead Identification: Machine learning algorithms can screen virtual libraries of compounds to identify those with a high probability of interacting with a specific biological target. africansciencegroup.com

Lead Optimization: Once a lead compound like this compound is identified, AI can be used to predict the effects of structural modifications on its activity, selectivity, and pharmacokinetic properties. africansciencegroup.commsd.com This allows for a more targeted and efficient optimization process.

Synthesis Planning: AI-powered tools can devise novel and efficient synthetic routes for producing the target compound and its analogs, saving time and resources in the laboratory. digitellinc.com

By leveraging AI and ML, researchers can navigate the complex chemical space with greater precision and speed, ultimately enhancing the likelihood of discovering new and effective medicines.

Illuminating Biology: Application as a Chemical Probe

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable chemical probes for elucidating complex biological pathways. A chemical probe is a small molecule that interacts with a specific protein or pathway, allowing researchers to study its function in a biological system.

To be an effective chemical probe, a compound should ideally possess:

High Potency: The ability to elicit a biological response at low concentrations.

High Selectivity: Interaction with the intended target with minimal off-target effects.

A Known Mechanism of Action: A clear understanding of how the compound interacts with its target.

By modifying the structure of this compound to incorporate reporter tags, such as fluorescent dyes or affinity labels, researchers can visualize and track its interactions within cells and tissues. This can provide invaluable insights into the role of its target protein in health and disease, and potentially identify new drug targets.

Q & A

Q. Optimization strategies :

  • Screen catalysts (e.g., Pd/C vs. Raney Ni) to improve yield.
  • Adjust solvent polarity (e.g., DMF vs. THF) to enhance reaction kinetics.
  • Purify via silica gel chromatography (EtOAc/hexane gradient) or recrystallization .

Basic: What physicochemical properties are critical for experimental design?

Key properties include:

PropertyMethodological ConsiderationSource
Solubility Test in DMSO, PBS, and ethanol for assay compatibility. Analog data suggest moderate solubility (~10–20 mg/mL in DMSO) .
Log P Estimate via HPLC (C18 column) to predict membrane permeability. Expected range: 1.5–2.5 .
Stability Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .

Basic: How should researchers approach initial biological activity screening?

  • Primary assays : Use enzyme-linked assays (e.g., fluorescence polarization for kinase inhibition) or receptor-binding studies (radioligand displacement).
  • Secondary assays : Validate hits in cell-based models (e.g., HEK293 cells expressing target receptors) with dose-response curves (IC₅₀ determination) .
  • Controls : Include positive controls (known inhibitors) and vehicle (DMSO ≤0.1%) to minimize solvent interference .

Basic: What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use OV/AG-P2 respirators if aerosol generation is possible .
  • Ventilation : Conduct reactions in fume hoods with negative pressure.
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can mechanistic studies elucidate its bioactivity?

  • Target identification : Use affinity chromatography (immobilized compound) coupled with mass spectrometry (LC-MS/MS) to isolate binding proteins .
  • Structural biology : Co-crystallize the compound with its target (e.g., kinase) for X-ray diffraction (resolution ≤2.0 Å). Refine models using PHENIX .
  • Functional assays : Knock out putative targets (CRISPR/Cas9) to confirm phenotypic rescue .

Advanced: What computational strategies predict its molecular interactions?

  • DFT calculations : Optimize geometry with B3LYP/6-31G(d) to determine charge distribution and reactive sites .
  • Docking : Use AutoDock Vina to model binding poses in protein active sites (e.g., serotonin receptors). Validate with MD simulations (NAMD, 100 ns trajectories) .
  • QSAR : Train models on pyrrolidine derivatives to correlate substituent effects with activity .

Advanced: How can structure-activity relationship (SAR) studies be designed?

  • Analog synthesis : Modify the methoxyphenyl group (e.g., 3-fluoro or 3-chloro substituents) and compare bioactivity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond donors/acceptors .
  • Data analysis : Apply principal component analysis (PCA) to distinguish steric/electronic contributions to potency .

Advanced: How to resolve contradictions in bioassay reproducibility?

  • Troubleshooting :
    • Verify compound purity (HPLC ≥95%) and enantiomeric excess (chiral columns).
    • Standardize assay conditions (pH, temperature, ATP concentration for kinases).
    • Replicate in orthogonal assays (e.g., SPR vs. fluorescence anisotropy) .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests (p <0.05) across triplicate runs .

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Reactant of Route 1
[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.